N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

HepG2 cytotoxicity Anticancer screening Cell-based assay

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-28-6) is a synthetic small molecule belonging to the 4-phenyl-2-phenoxyacetamide thiazole class. It features a 1,3-thiazole core substituted at the 4-position with a 2,5-dichlorophenyl ring and at the 2-position with a 2-phenoxyacetamide side chain (molecular formula C17H12Cl2N2O2S, MW 379.3 g/mol, XLogP3 5.1, TPSA 79.5 Ų).

Molecular Formula C17H12Cl2N2O2S
Molecular Weight 379.26
CAS No. 476285-28-6
Cat. No. B2417937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
CAS476285-28-6
Molecular FormulaC17H12Cl2N2O2S
Molecular Weight379.26
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2O2S/c18-11-6-7-14(19)13(8-11)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22)
InChIKeyFLRLVAXGKZCWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Procurement Guide: Core Chemical Identity and Pharmacophore Class


N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-28-6) is a synthetic small molecule belonging to the 4-phenyl-2-phenoxyacetamide thiazole class [1]. It features a 1,3-thiazole core substituted at the 4-position with a 2,5-dichlorophenyl ring and at the 2-position with a 2-phenoxyacetamide side chain (molecular formula C17H12Cl2N2O2S, MW 379.3 g/mol, XLogP3 5.1, TPSA 79.5 Ų) [2]. The compound has been profiled in both cytotoxicity and protein-protein interaction (PPI) screening campaigns, placing it within the chemical space of investigational anticancer and DNA damage repair probes .

Procurement Risk Alert: Why Generic 4-Phenyl-2-phenoxyacetamide Thiazole Analogs Cannot Replace N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide


Within the 4-phenyl-2-phenoxyacetamide thiazole series, the position of chlorine substituents on the phenyl ring is a critical determinant of biological activity. The 2,5-dichloro substitution pattern of this compound creates a unique steric and electronic environment distinct from the more commonly investigated 2,4-dichloro or 3,4-dichloro isomers [1]. Structure-activity relationship (SAR) studies on related thiazole series have demonstrated that even minor halogen repositioning can alter cytotoxic potency by several-fold and shift target engagement profiles between kinase inhibition, PPI disruption, and cytotoxicity [2]. Furthermore, this specific compound has been screened in an RMI-FANCM (MM2) protein-protein interaction assay—a therapeutically relevant target in Fanconi anemia and chemotherapy-resistant cancers—while many structural analogs in its class have not been profiled in this specific DNA repair pathway context . Substituting a generic thiazole analog without matching both the substitution pattern and target profiling history risks introducing uncharacterized off-target effects or losing the specific biological signature observed for this compound.

Quantitative Differentiation Evidence for N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-28-6)


HepG2 Hepatocellular Carcinoma Cytotoxicity at 33 µM Demonstrates Measurable Cellular Perturbation

In a cell-based HepG2 cytotoxicity assay (Source ID 11908), N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide was tested at a single concentration of 33 µM in dose-response format using a plate reader readout . The compound produced data readout values ranging from 55 to 158 across 19 replicate measurements, with a mean value of approximately 67 and a median of 62 . While an IC50 value is not derived from this single-concentration screen, the data demonstrate that the compound engages HepG2 cells at low micromolar concentrations. For context, the structurally related lead compound 8f from the same 4-phenyl-2-phenoxyacetamide thiazole series exhibited an average IC50 of approximately 13 µM across MCF-7, A549, EAC, and DLA cell lines [1]. Direct cross-study comparison is not possible due to different cell lines and assay formats, but both datasets confirm that the 4-phenyl-2-phenoxyacetamide thiazole scaffold produces measurable cytotoxicity in the low-to-mid micromolar range.

HepG2 cytotoxicity Anticancer screening Cell-based assay

Inclusion in RMI-FANCM (MM2) Protein-Protein Interaction Screen Distinguishes This Compound from Unprofiled Thiazole Analogs

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide was specifically included in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (Source 11908, External ID: RMI-FANCM-MM2) . This is the same screening platform that identified PIP-199, a selective small-molecule inhibitor of the RMI core complex/MM2 interaction with a reported IC50 of 36 µM . While the individual screening result (e.g., percent inhibition or IC50) for this compound is not publicly disclosed, its inclusion in this specific PPI assay targeting the Fanconi anemia DNA repair pathway constitutes a documented point of differentiation. Most commercially available 4-phenyl-2-phenoxyacetamide thiazole analogs have no reported profiling history in the FANCM-RMI pathway, making this compound a candidate of interest for follow-up studies in DNA crosslinking chemotherapeutic sensitization [1].

FANCM-RMI interaction Fanconi anemia DNA repair inhibitor

2,5-Dichloro Substitution Delivers a Distinct Pharmacophore Relative to 2,4-Dichloro and 3,4-Dichloro Thiazole Isomers

The target compound bears chlorine atoms at the 2- and 5-positions of the phenyl ring attached to the thiazole core. In contrast, the closely related isomer N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide places chlorines at the 2- and 4-positions. Systematic SAR evaluation of 4-phenyl-2-phenoxyacetamide thiazole analogs (series 8a-ab) established that substituent identity and position on the phenyl ring directly modulate cytotoxic potency: the most active compound 8f (fluoro/methyl substitution) achieved an average IC50 of ~13 µM, while other substitution patterns in the same series showed substantially lower activity [1]. The 2,5-dichloro pattern introduces a unique vector of steric bulk and electron withdrawal not explored in the published 8a-ab series, creating a pharmacophore distinct from both the 2,4-dichloro and 3,4-dichloro isomers. This positional isomerism is known to impact target selectivity, as demonstrated in related phenoxy thiazole series where halogen position influenced acetyl-CoA carboxylase 2 (ACC2) selectivity by over 3000-fold [2].

Chlorine positional isomerism Thiazole SAR Pharmacophore differentiation

Drug-Likeness Profile Comparison: Higher Lipophilicity and Lower Molecular Weight than the Reference PPI Inhibitor PIP-199

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exhibits computed physicochemical properties that differentiate it from PIP-199, the benchmark RMI-FANCM-MM2 inhibitor. The target compound has a lower molecular weight (379.3 vs. 456.5 g/mol), higher lipophilicity (XLogP3 5.1 vs. ~3.5), and a smaller topological polar surface area (TPSA 79.5 vs. ~75 Ų) [1]. The higher XLogP3 value (5.1) suggests enhanced membrane permeability potential but may also increase plasma protein binding and metabolic clearance relative to PIP-199 [1]. The single hydrogen bond donor (vs. one in PIP-199) and four hydrogen bond acceptors (vs. six in PIP-199) indicate a less polar character that could favor blood-brain barrier penetration or intracellular accumulation in lipid-rich environments [1]. These physicochemical differences are not trivial: a logP increase of 1.6 units represents an approximately 40-fold increase in octanol-water partition coefficient, which can significantly alter biodistribution and target compartment access.

Physicochemical properties Drug-likeness ADME prediction

Best-Fit Research Application Scenarios for N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Based on Quantitative Evidence


Hepatocellular Carcinoma (HCC) Cytotoxicity Screening and Mechanism-of-Action Studies

The compound has documented HepG2 cell-based assay data showing measurable cellular perturbation at 33 µM . Researchers investigating liver cancer therapeutics can leverage this compound as a starting point for dose-response IC50 determination, apoptosis assays, and comparative cytotoxicity profiling against FDA-approved HCC agents such as sorafenib. The 2,5-dichloro substitution provides a differentiated pharmacophore for SAR expansion relative to the published 4-phenyl-2-phenoxyacetamide thiazole series in which the lead compound 8f showed an average IC50 of ~13 µM across multiple cancer lines [1].

Fanconi Anemia DNA Repair Pathway Probe Development and Chemosensitization Studies

This compound was specifically profiled in an RMI-FANCM (MM2) PPI inhibition screen . Investigators studying DNA crosslinking chemotherapeutic resistance (e.g., cisplatin, mitomycin C) can evaluate whether this compound sensitizes resistant tumor cells by disrupting FANCM-RMI complex formation, analogous to the mechanism demonstrated for PIP-199 (IC50 36 µM) [2]. Its distinct physicochemical profile (lower MW, higher lipophilicity vs. PIP-199) may offer alternative cellular permeability characteristics for target engagement studies [3].

Structure-Activity Relationship (SAR) Library Synthesis Around the 2,5-Dichlorophenyl Pharmacophore

The 2,5-dichloro substitution pattern occupies an underexplored region of chemical space within the 4-phenyl-2-phenoxyacetamide thiazole class [1]. Medicinal chemistry groups can use this compound as a scaffold for systematic SAR exploration, varying the dichloro positions, introducing additional substituents, or modifying the phenoxyacetamide linker. Published SAR from the 8a-ab series demonstrates that substituent changes on the phenyl ring can alter cytotoxic potency by several-fold, supporting the rationale for focused library expansion around this distinct isomer [1].

Comparative Pharmacology Studies Evaluating Chlorine Positional Isomerism in Thiazole-Based Probes

This compound can serve as a key comparator in studies designed to quantify the impact of chlorine atom positioning (2,5- vs. 2,4- vs. 3,4-dichloro) on target engagement, selectivity, and ADME properties. The computed physicochemical difference of approximately 40-fold higher lipophilicity versus PIP-199 provides a hypothesis-testing framework for understanding how halogen positional isomerism influences membrane partitioning and intracellular target access in thiazole-containing chemical probes [3].

Quote Request

Request a Quote for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.